1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone
Overview
Description
The chemical “1-{4-[bis(2-chloroethyl)amino]phenyl}ethanone”, also known as chlorambucil, is a chemotherapy medication used to treat certain types of cancer, such as chronic lymphocytic leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma . It works by interfering with the growth and spread of cancer cells in the body .
Molecular Structure Analysis
The molecular formula of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” is C12H15Cl2NO . The structure includes a phenyl ring attached to an ethanone group at one end and a bis(2-chloroethyl)amino group at the other .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone” include a density of 1.2±0.1 g/cm^3, a boiling point of 397.3±37.0 °C at 760 mmHg, and a flash point of 194.1±26.5 °C . It also has a molar refractivity of 69.6±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 214.7±3.0 cm^3 .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone and related compounds have been explored for their synthesis and antimicrobial activities. A study by Wanjari (2020) investigated the synthesis and antimicrobial efficacy of a compound derived from 4-chlorophenol, which is known as an active pharmaceutical ingredient. This compound was tested against both gram-positive and gram-negative bacteria, highlighting its potential in the pharmaceutical industry, particularly in medicinal and drug research (Wanjari, 2020).
Spectral Characterisation and Theoretical Calculations
In another study, Enbaraj et al. (2021) synthesized and characterized various methanone derivatives, including those related to 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone. They conducted a detailed spectral analysis and Density Functional Theory (DFT) calculations to understand the properties of these compounds, indicating their relevance in understanding molecular interactions and properties (Enbaraj et al., 2021).
Catalytic and Antitumor Properties
The compound has also been studied for its catalytic properties and potential antitumor effects. A study by Meyer et al. (1992) on chlorambucil, a derivative of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone, explored its interaction with human alpha class glutathione S-transferases. This research provided insights into the molecular mechanisms of chlorambucil and its derivatives in cancer chemotherapy (Meyer et al., 1992).
Synthesis of Estrogen Receptor Modulators
The compound's derivatives have been evaluated for their potential as estrogen receptor modulators. Pandey et al. (2002) synthesized hydrazone derivatives and assessed their anticancer and antimicrobial activities, indicating the compound's significance in developing novel therapeutic agents (Pandey et al., 2002).
Novel Compounds and Antimicrobial Evaluation
The research extends to the synthesis of novel compounds and their antimicrobial evaluation. Vora and Vyas (2019) synthesized a series of new compounds starting from a derivative of 1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone and evaluated their antibacterial and antifungal activities, highlighting the compound's utility in developing new antimicrobial agents (Vora & Vyas, 2019).
properties
IUPAC Name |
1-[4-[bis(2-chloroethyl)amino]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-10(16)11-2-4-12(5-3-11)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNQPQHPUCUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174905 | |
Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone | |
CAS RN |
20805-66-7 | |
Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020805667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-(bis(2-chloroethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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